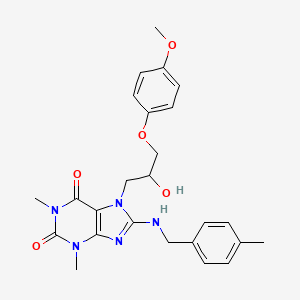

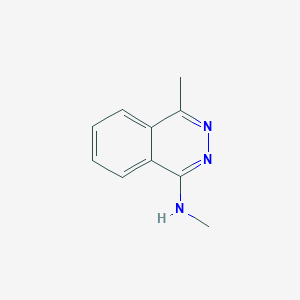

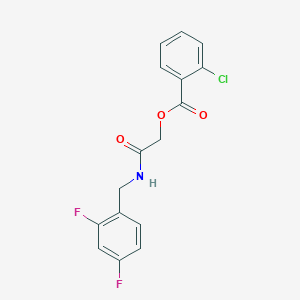

![molecular formula C17H18FNO4 B2504477 3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-16-7](/img/structure/B2504477.png)

3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione" is a derivative of the dioxaspiro[5.5]undecane family, which is known for its potential pharmacological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activity, which warrants a comprehensive analysis.

Synthesis Analysis

The synthesis of related dioxaspiro[5.5]undecane derivatives has been explored in the literature. For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized to study their anticonvulsant activity . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds typically involve multi-step synthetic routes that may include the formation of amide or sulfonamide bonds, which are known to influence the biological activity of these molecules .

Molecular Structure Analysis

The molecular structure of dioxaspiro derivatives can be quite complex, and their analysis is crucial for understanding their properties. A related compound, 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was characterized using various techniques including X-ray diffraction, which revealed that it belongs to the triclinic system . The geometrical structure was also optimized using density functional theory (DFT), and the vibrational frequencies were calculated, showing consistency with observed data . These methods are likely applicable to the compound and would provide valuable insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of the dioxaspiro[5.5]undecane derivatives can be inferred from their functional groups. The presence of an amide bond, as seen in some of the synthesized compounds, suggests moderate protective effects in seizure-induced models . The amino and methylene groups in the compound's structure may also participate in various chemical reactions, potentially leading to the formation of new bonds or the modification of existing ones, which could alter the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the related compound characterized by X-ray diffraction analysis had a density of 1.331 g/cm³ . The electronic absorption spectra, studied with time-dependent DFT, showed good agreement with experimental data, indicating that theoretical methods can reliably predict the properties of these molecules . The compound "this compound" would likely exhibit similar properties, which could be elucidated through experimental and theoretical characterization.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has been dedicated to synthesizing and characterizing novel spiro compounds, including those containing the 1,5-dioxaspiro[5.5]undecane-2,4-dione moiety. These compounds are synthesized and analyzed using X-ray single-crystal diffraction, IR, and elemental analysis to determine their crystal structures and properties (Zeng et al., 2010). Such studies lay the groundwork for further applications of these compounds in various fields of chemistry and materials science.

Electrochemical Applications

Investigations into the redox behavior of a series of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media have been reported, highlighting the electrochemical versatility of spiro compounds related to 3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. These studies provide insights into their potential applications in electrochemical devices or as electroactive materials in organic electronics (G. Abou-Elenien et al., 1991).

Antimicrobial Activity

Some derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione have been evaluated for their antimicrobial activity, showing promise as potential antimicrobial agents. The synthesized compounds displayed interesting activity against both Gram-positive and Gram-negative bacteria, as well as fungi, which could be valuable in developing new antimicrobial drugs (M. Ghorab et al., 2017).

Materials Science

Research into the dynamic mechanical properties of organic hybrids containing chlorinated polyethylene and hindered phenol derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione has been conducted. This work explores the potential of these compounds in enhancing the properties of polymer materials, suggesting applications in improving the durability and performance of plastics (Chifei Wu et al., 2001).

Propiedades

IUPAC Name |

3-[(2-fluoro-5-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4/c1-11-5-6-13(18)14(9-11)19-10-12-15(20)22-17(23-16(12)21)7-3-2-4-8-17/h5-6,9-10,19H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUUDADZQPGGEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC=C2C(=O)OC3(CCCCC3)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

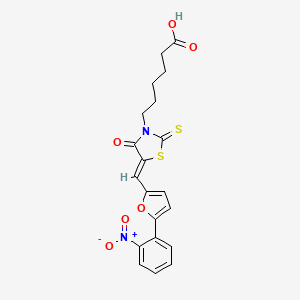

![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)

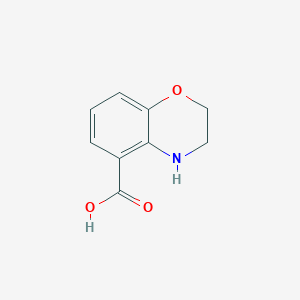

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)